
1,1,3-Tribromoheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tribromoheptan-2-one is an organic compound with the molecular formula C₇H₁₁Br₃O It is a halogenated ketone, characterized by the presence of three bromine atoms attached to a heptanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromoheptan-2-one can be synthesized through the bromination of heptan-2-one. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the heptanone molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced separation techniques such as distillation and recrystallization is also common to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Tribromoheptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The compound can be reduced to form heptan-2-one by using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of heptan-2-one derivatives with different functional groups.
Reduction: Heptan-2-one.
Oxidation: Heptanoic acid or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1,1,3-Tribromoheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3-tribromoheptan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to modify or create new chemical entities.
Vergleich Mit ähnlichen Verbindungen
- 1,1,3-Tribromononan-2-one
- 1,1,3-Trichlorobutan-2-one
- 1,1,3,3-Tetrabromooctan-2-one
Comparison: 1,1,3-Tribromoheptan-2-one is unique due to its specific bromination pattern and the length of its carbon chain. Compared to its analogs, it offers distinct reactivity and potential applications. For instance, 1,1,3-tribromononan-2-one has a longer carbon chain, which may affect its physical properties and reactivity. Similarly, 1,1,3-trichlorobutan-2-one, with chlorine atoms instead of bromine, exhibits different chemical behavior due to the differing electronegativities and sizes of the halogens.
Eigenschaften
CAS-Nummer |
54899-95-5 |
|---|---|
Molekularformel |
C7H11Br3O |
Molekulargewicht |
350.87 g/mol |
IUPAC-Name |
1,1,3-tribromoheptan-2-one |
InChI |
InChI=1S/C7H11Br3O/c1-2-3-4-5(8)6(11)7(9)10/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
LXTJHNBZXQMSBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)C(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


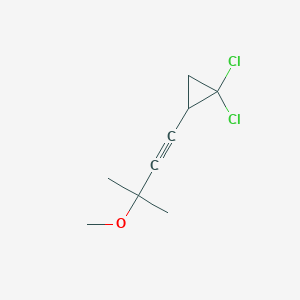


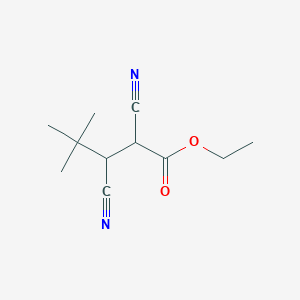

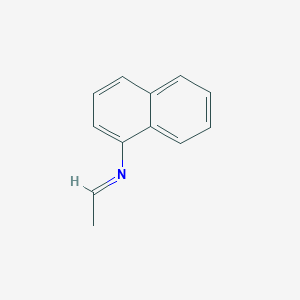

![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
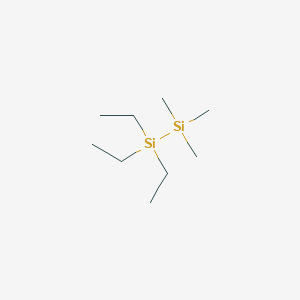


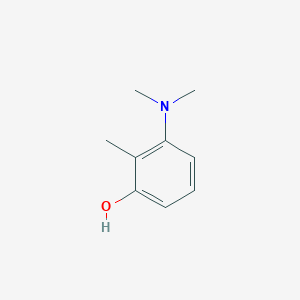
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
